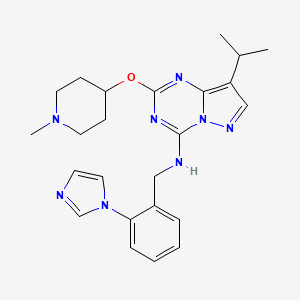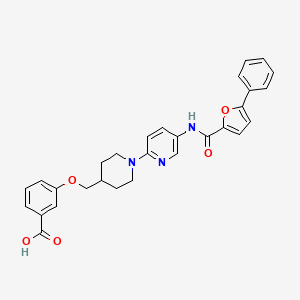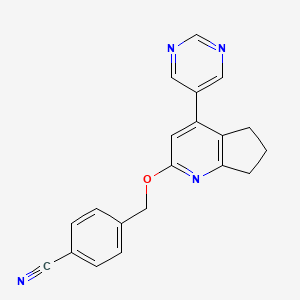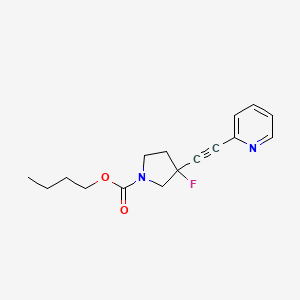![molecular formula C23H26FN5O4 B10835955 Pyrazolo[1,5-a]pyrimidine derivative 17](/img/structure/B10835955.png)
Pyrazolo[1,5-a]pyrimidine derivative 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 17 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with 1,3-diketones: This method involves the reaction of aminopyrazoles with 1,3-diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Cyclization of enaminones: Enaminones can react with aminopyrazoles to form pyrazolo[1,5-a]pyrimidine derivatives through an intramolecular cyclization process.
Reactions with unsaturated nitriles or ketones: These reactions involve the addition of aminopyrazoles to unsaturated nitriles or ketones, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. Additionally, green chemistry principles are applied to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 17 has a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Biological Research: They are used as probes for studying biological processes and as inhibitors of specific enzymes and receptors.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are explored for their photophysical properties and potential use in organic light-emitting devices and sensors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 17 involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes such as kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
Pyrazolo[1,5-a]pyrimidine derivative 17 is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H26FN5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-cyclopropyl-5-[2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32) |
InChI Key |
YDZSAJWQPHVDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)







![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
![Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
